2-methyl-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]propanamide
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Overview
Description
2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring is attached through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)PROPAN-2-YL]PROPANAMIDE: Lacks the thiophene ring, which may affect its binding properties and biological activity.
N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE: Lacks the methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of both the thiophene ring and the piperazine ring in 2-METHYL-N-[1-(4-PHENYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PROPANAMIDE makes it unique compared to similar compounds. These structural features contribute to its distinct binding properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H29N3OS |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]propanamide |
InChI |
InChI=1S/C21H29N3OS/c1-16(2)21(25)22-17(3)20(19-10-7-15-26-19)24-13-11-23(12-14-24)18-8-5-4-6-9-18/h4-10,15-17,20H,11-14H2,1-3H3,(H,22,25) |
InChI Key |
XCRSKTOCNGJLFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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